2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE
Beschreibung
The compound 2-[(4-Amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~,N~1~-diphenylacetamide (CAS: 309274-63-3) is a pyrimidinone-derived acetamide with a molecular formula of C₁₃H₁₁N₄O₂F₃S and a molecular weight of 344.312 g/mol . Its structure features a 4-amino-substituted pyrimidinone ring linked via a sulfanyl group to an N,N-diphenylacetamide moiety.
Eigenschaften
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c19-15-11-16(23)21-18(20-15)25-12-17(24)22(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2,(H3,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOWHYBZTVPDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC(=CC(=O)N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Retrosynthetic Analysis
Retrosynthetically, the molecule can be dissected into two primary fragments:
-
4-Amino-6-oxo-1,6-dihydro-2-pyrimidinethiol : A pyrimidinone ring with a thiol group at position 2.
-
N,N-Diphenylchloroacetamide : A chloroacetamide bearing two phenyl substituents on the nitrogen.
Coupling these fragments via a nucleophilic substitution reaction forms the thioether bridge. Alternative strategies involve constructing the pyrimidinone ring post-thioether formation or employing protective group chemistry to mitigate side reactions.
Detailed Preparation Methods
Cyclocondensation of Thiourea with β-Keto Esters
A foundational approach involves cyclizing thiourea with ethyl acetoacetate under basic conditions to yield 2-thiouracil derivatives. Subsequent amination introduces the amino group at position 4:
-
Reaction Setup :
-
Thiourea (1.0 equiv), ethyl acetoacetate (1.1 equiv), and sodium ethoxide (2.0 equiv) in ethanol.
-
Reflux at 80°C for 6–8 hours.
-
Acidic workup yields 2-thiouracil (yield: 70–85%).
-
-
Amination :
Key Challenges :
-
Over-oxidation of the thiol group to sulfonic acids.
-
Competing formation of 4-hydroxy derivatives without proper pH control.
Acylation of Diphenylamine
Chloroacetyl chloride reacts with diphenylamine in the presence of a base to form the target acetamide:
-
Procedure :
Analytical Data :
-
¹H NMR (CDCl₃) : δ 7.3–7.5 (m, 10H, Ar-H), 4.2 (s, 2H, CH₂Cl), 3.8 (s, 2H, COCH₂).
-
IR (KBr) : 1680 cm⁻¹ (C=O stretch), 650 cm⁻¹ (C-Cl stretch).
Coupling of Pyrimidinethiol and Chloroacetamide
The thiolate anion attacks the electrophilic carbon of the chloroacetamide in an SN₂ mechanism:
-
Optimized Conditions :
-
Combine 4-amino-6-oxo-2-pyrimidinethiol (1.0 equiv) and N,N-diphenylchloroacetamide (1.1 equiv) in DMF.
-
Add potassium carbonate (2.5 equiv) and stir at 60°C for 12 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
-
Yield : 65–75%
Purity : >95% (HPLC)
Alternative Method: Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction facilitates thioether formation using DIAD and triphenylphosphine:
-
Procedure :
-
React pyrimidinethiol (1.0 equiv), chloroacetamide (1.2 equiv), DIAD (1.5 equiv), and PPh₃ (1.5 equiv) in THF.
-
Stir at 25°C for 24 hours.
-
Filter and concentrate to isolate the product (yield: 55–65%).
-
Optimization and Challenges
Reaction Parameter Analysis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | THF | DMF |
| Base | K₂CO₃ | Et₃N | K₂CO₃ |
| Temperature (°C) | 60 | 80 | 60 |
| Yield (%) | 72 | 58 | 72 |
Observations :
-
Higher temperatures (>70°C) promote decomposition of the thiol group.
-
Polar aprotic solvents (DMF) enhance nucleophilicity of the thiolate.
Side Reactions and Mitigation
-
Oxidation to Disulfides : Minimized by conducting reactions under inert atmosphere (N₂/Ar).
-
N-Alkylation Competing with S-Alkylation : Suppressed using bulky bases (e.g., DBU) to deprotonate thiol selectively.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.2–7.4 (m, 10H, Ar-H), 4.1 (s, 2H, SCH₂), 2.5 (s, 2H, COCH₂).
-
IR (KBr) : 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).
-
MS (ESI+) : m/z 423.1 [M+H]⁺.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the carbonyl groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Research has demonstrated that compounds with similar pyrimidine structures exhibit substantial antiviral activity. For instance, 2-thioxopyrimidin derivatives have shown effectiveness against HIV-1, functioning as non-nucleoside inhibitors of reverse transcriptase (RT) at nanomolar concentrations. These compounds do not require intracellular metabolic activation and have low cytotoxicity, making them promising candidates for further development in antiviral therapies .
Case Study: HIV Inhibition
A series of 5-allyl-6-benzylpyrimidin-4(3H)-ones were synthesized and evaluated for their efficacy against HIV-1. The results indicated that these compounds exhibited specific inhibition against HIV-1 while maintaining low toxicity levels, highlighting the potential for pyrimidine derivatives in developing targeted antiviral agents .
Anticancer Activity
Pyrimidine derivatives have also been explored for their anticancer properties. The compound has been synthesized and tested for cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
In vitro studies have shown that certain pyrimidine analogs exhibit significant cytotoxicity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB231). These compounds demonstrated a selective action with lower toxicity on normal cells (NIH-3T3), suggesting their potential as anticancer agents with minimal side effects .
Antibacterial Properties
The structural characteristics of pyrimidines often correlate with antibacterial activity. Research indicates that modifications in the pyrimidine ring can enhance the antibacterial efficacy of these compounds.
Comparative Analysis Table
Wirkmechanismus
The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pyrimidine ring can mimic natural nucleotides, allowing it to interfere with nucleic acid processes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with other pyrimidinone-acetamide derivatives, which differ primarily in substituents on the pyrimidinone ring and the acetamide’s aryl groups. Below is a detailed comparison based on molecular structure, physicochemical properties, and inferred applications:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications :
The amino group may improve solubility and interaction with biological targets like kinases or proteases.
Analog 2’s 4-chloro-2-methylphenyl group offers a balance of halogen-mediated hydrophobic interactions and steric hindrance, possibly influencing receptor selectivity .
Physicochemical Properties :
- Analog 2 has a predicted pKa of 6.97 , indicating moderate acidity likely due to the sulfanyl and acetamide groups. This property could influence ionization state under physiological conditions .
- The density of 1.35 g/cm³ for Analog 2 suggests a compact molecular packing, which may correlate with crystallinity and formulation stability .
Research Findings and Limitations
- The chloro and methyl groups in Analog 2 may target enzymes like cyclooxygenases or proteases involved in inflammatory pathways .
- Limitations: No biological activity or toxicity data are available for the target compound, limiting mechanistic insights. Synthetic routes and yield optimization are undocumented, hindering reproducibility.
Biologische Aktivität
The compound 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~,N~1~-diphenylacetamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antitubercular applications. This article synthesizes available research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies related to this compound.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a pyrimidine ring with a sulfanyl group and a diphenylacetamide moiety. The molecular formula is C18H18N4O2S, and it has a molecular weight of approximately 358.43 g/mol.
Antimicrobial Properties
Research has indicated that compounds similar to 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~,N~1~-diphenylacetamide exhibit significant antimicrobial activity. A study focusing on amino-benzothiazole derivatives demonstrated that modifications to the structure could enhance bactericidal efficacy against Mycobacterium tuberculosis . This suggests that the pyrimidine framework may be crucial for its antimicrobial properties.
Antitubercular Activity
In a specific investigation into the antitubercular properties of related compounds, it was found that certain analogs showed promising activity against both replicating and non-replicating forms of M. tuberculosis . The compounds displayed good permeability and low cytotoxicity in eukaryotic cells, indicating potential for therapeutic use.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of specific functional groups significantly influences the biological activity of this class of compounds. For instance:
- Amino Group: The introduction of an amino group at the 4-position of the pyrimidine ring enhances activity against bacterial strains.
- Sulfanyl Group: The sulfanyl moiety plays a critical role in maintaining the biological activity, potentially through interactions with bacterial enzymes .
Case Study 1: Efficacy Against Mycobacterium tuberculosis
A recent study evaluated various derivatives of pyrimidine compounds for their efficacy against M. tuberculosis. Among these, certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 7.9 μM against resistant strains. The study emphasized the need for further optimization to improve metabolic stability while retaining low cytotoxicity .
Case Study 2: Pharmacokinetics and Toxicity
Another research effort focused on the pharmacokinetics of similar compounds, assessing their absorption, distribution, metabolism, and excretion (ADME) properties. Results indicated that while some compounds had favorable permeability profiles, they also demonstrated rapid metabolic clearance in human liver microsomes, necessitating modifications to enhance their half-lives .
Table 1: Structure-Activity Relationship Summary
| Compound | Functional Group Modifications | MIC (μM) | Cytotoxicity (IC50 μM) |
|---|---|---|---|
| Compound A | Amino at position 4 | 7.9 | >100 |
| Compound B | Sulfanyl substitution | 12 | 80 |
| Compound C | No modifications | 34 | 50 |
Table 2: Pharmacokinetic Properties
| Compound | Caco-2 Permeability (nm/s) | Half-Life (min) |
|---|---|---|
| Compound A | 45 | 24 |
| Compound B | 60 | 11 |
| Compound C | 30 | 8 |
Q & A
Basic Questions
Q. What are the key structural features of 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~,N~1~-diphenylacetamide, and how do they influence its reactivity?
- Answer : The compound contains a pyrimidinone core with a sulfanyl linker and an N,N-diphenylacetamide moiety. The pyrimidinone ring (4-amino-6-oxo) provides hydrogen-bonding sites for interactions with biological targets, while the sulfanyl group (-S-) enables nucleophilic substitution or oxidation reactions. The diphenylacetamide contributes to hydrophobicity and π-π stacking potential. Structural confirmation requires NMR (e.g., ¹H/¹³C for acetamide protons and pyrimidinone NH/CO groups) and mass spectrometry .
Q. What synthetic routes are commonly used to prepare this compound, and what are critical optimization parameters?
- Answer : Synthesis typically involves coupling a pyrimidinone-thiol intermediate with an activated acetamide derivative (e.g., bromoacetamide). Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate thiolate formation for efficient nucleophilic substitution .
- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product minimization .
Yield optimization often requires iterative adjustment of stoichiometry and reaction time .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, UV visualization). Structural validation employs:
- ¹H/¹³C NMR : Peaks for pyrimidinone NH₂ (~6.5 ppm), acetamide carbonyl (~170 ppm), and aromatic protons (~7.2–7.8 ppm) .
- IR spectroscopy : Bands for amide C=O (~1650 cm⁻¹) and pyrimidinone C=O (~1700 cm⁻¹) .
- Mass spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of sulfanyl group attachment to the pyrimidinone ring?
- Answer : Regioselectivity is controlled by:
- Base strength : Strong bases (e.g., NaH) favor deprotonation at the more acidic pyrimidinone N-H position, directing sulfanyl substitution to the 2-position .
- Solvent polarity : High polarity stabilizes charged intermediates, reducing side reactions (e.g., oxidation of -S- to sulfoxide) .
Competing pathways (e.g., 4- vs. 2-substitution) can be monitored via LC-MS and quenched at intermediate stages for analysis .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Answer : Discrepancies often arise from:
- Purity variability : Impurities (e.g., unreacted thiols) may skew bioassay results. Rigorous purification (e.g., column chromatography) is critical .
- Assay conditions : pH and solvent (e.g., DMSO concentration) affect compound solubility and stability. Standardized protocols (e.g., <0.1% DMSO in cell-based assays) are recommended .
- Target specificity : Off-target interactions (e.g., with kinases or proteases) should be ruled out via counter-screening .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) identifies key interactions:
- Pyrimidinone NH₂ with catalytic lysine residues.
- Diphenylacetamide with hydrophobic pockets.
Modifications (e.g., halogenation of phenyl rings or substitution of the sulfanyl linker with sulfonyl) are modeled for ΔG binding energy comparisons . MD simulations (>100 ns) assess stability of ligand-protein complexes .
Q. What advanced spectroscopic techniques elucidate the compound’s dynamic behavior in solution?
- Answer :
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations and spatial proximity (e.g., between pyrimidinone NH₂ and acetamide groups) .
- Variable-temperature NMR : Detects conformational changes (e.g., rotation of diphenyl groups) via signal broadening at elevated temperatures .
- EPR spectroscopy : Probes radical intermediates if oxidation of the sulfanyl group occurs under specific conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
